

# Ticlatone: A Technical Deep Dive into its Discovery, History, and Antifungal Potential

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## Compound of Interest

Compound Name: *Ticlatone*

Cat. No.: *B1681313*

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## Abstract

**Ticlatone**, chemically known as 6-chloro-1,2-benzothiazol-3(2H)-one, is an antifungal agent belonging to the benzisothiazole class of compounds. This document provides a comprehensive technical overview of the discovery, history, synthesis, and proposed mechanism of action of **ticlatone** and its derivatives. While clinical data on **ticlatone** remains elusive in publicly accessible records, preclinical studies on related compounds have shed light on a potentially novel antifungal mechanism targeting mitochondrial function. This guide synthesizes the available scientific literature to offer a detailed resource for researchers and professionals in the field of antifungal drug development.

## Discovery and History

The earliest known reference to **ticlatone** dates back to a 1962 German patent filed by Rudolf Fischer<sup>[1]</sup>. This patent, DE1135468, is believed to describe the initial synthesis of 6-chloro-1,2-benzothiazol-3(2H)-one. However, detailed information from this patent regarding the specific synthetic route and any initial observations of its biological activity, including its antifungal properties, are not readily available in current literature.

**Ticlatone** is also known by its trade name, Landromil. Despite its early discovery, the developmental history of **ticlatone** as a pharmaceutical agent is not well-documented in peer-reviewed journals. Information from databases such as PubChem suggests that the compound

may have reached Phase II clinical trials, but the results of these trials have not been published in accessible scientific literature. The lack of extensive clinical data has left a significant gap in the understanding of its efficacy and safety profile in humans.

## Chemical Synthesis

The synthesis of the 1,2-benzisothiazol-3(2H)-one scaffold, the core of **ticlatone**, has been a subject of chemical research. While the original synthesis by Fischer is not detailed here, contemporary research has explored various methods for creating derivatives of this scaffold. A generalized synthetic approach is outlined below.

### Experimental Protocol: General Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives

This protocol is a generalized representation based on modern synthetic methodologies for similar compounds and may not reflect the original synthesis of **ticlatone**.

Materials:

- Substituted 2-mercaptobenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Ammonia ( $\text{NH}_3$ ) or primary amine ( $\text{R-NH}_2$ )
- Chlorinating agent (e.g., N-chlorosuccinimide)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

- **Acid Chloride Formation:** The substituted 2-mercaptobenzoic acid is reacted with an excess of thionyl chloride in an anhydrous solvent under reflux to form the corresponding acid chloride. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The excess thionyl chloride and solvent are removed under reduced pressure.

- **Amidation:** The resulting acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of ammonia or a primary amine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion. The resulting amide is then isolated by extraction and purified by column chromatography.
- **Cyclization and Chlorination:** The purified amide is treated with a chlorinating agent, such as N-chlorosuccinimide, in a suitable solvent. This step facilitates the cyclization to the 1,2-benzisothiazol-3(2H)-one ring system and the introduction of the chlorine atom at the desired position. The final product is purified by recrystallization or column chromatography.

## Antifungal Activity and Mechanism of Action

While data on **ticlatone** itself is scarce, research into its derivatives has provided valuable insights into the antifungal potential of the 1,2-benzisothiazol-3(2H)-one scaffold. A 2011 study reported the broad-spectrum antifungal activity of a series of these derivatives.

### Quantitative Data: In Vitro Antifungal Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC<sub>50</sub>) values for representative derivatives against various fungal pathogens. It is important to note that this data is for derivatives and not for **ticlatone** itself.

Fungal Species	Representative Derivative 1 (MIC <sub>50</sub> µg/mL)	Representative Derivative 2 (MIC <sub>50</sub> µg/mL)
Candida albicans	1.25	2.5
Candida glabrata	0.63	1.25
Candida parapsilosis	0.63	1.25
Cryptococcus neoformans	0.31	0.63
Aspergillus fumigatus	2.5	5.0

Data is illustrative and based on published findings for derivatives.

## Proposed Mechanism of Action

A subsequent study in 2012 on these derivatives suggested a mechanism of action distinct from existing classes of antifungal drugs. The research indicated that these compounds likely target mitochondrial function.

The proposed mechanism involves the disruption of the fungal respiratory pathway. This disruption leads to an increase in the production of reactive oxygen species (ROS), which are toxic to the cell, and a decrease in the mitochondrial membrane potential, ultimately leading to fungal cell death. This fungicidal activity is a promising characteristic for an antifungal agent.

## Experimental Protocol: Assessment of Mitochondrial Membrane Potential

Materials:

- Fungal cells (e.g., *Saccharomyces cerevisiae*)
- 1,2-benzisothiazol-3(2H)-one derivative
- Rhodamine 123 (fluorescent dye)
- Phosphate-buffered saline (PBS)
- Fluorometer or fluorescence microscope

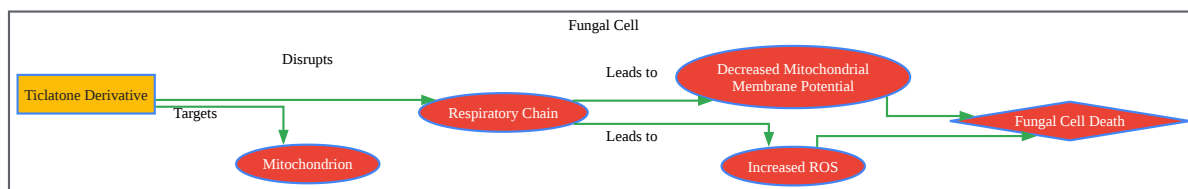
Procedure:

- **Cell Culture:** Fungal cells are cultured in appropriate media to logarithmic phase.
- **Treatment:** The cells are harvested, washed, and resuspended in PBS. The 1,2-benzisothiazol-3(2H)-one derivative is added at various concentrations, and the cells are incubated for a specified period.
- **Staining:** Rhodamine 123, a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner, is added to the cell suspension and incubated in the dark.

- **Fluorescence Measurement:** The fluorescence intensity of the cell suspension is measured using a fluorometer. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential. Alternatively, cells can be visualized under a fluorescence microscope to observe changes in mitochondrial staining.

## Visualizations

### Proposed Mechanism of Action Workflow



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Caption: Proposed mechanism of action for **ticlatone** derivatives.

## Conclusion and Future Perspectives

**Ticlatone** represents an early discovery in the benzisothiazole class of antifungals. While its own clinical development history is obscure, recent research on its derivatives has revitalized interest in this chemical scaffold. The proposed novel mechanism of action, targeting fungal mitochondrial respiration, presents a promising avenue for circumventing known resistance mechanisms to current antifungal therapies.

Future research should focus on several key areas. Firstly, a thorough investigation into the original discovery and any unpublished preclinical or clinical data for **ticlatone** could provide invaluable context. Secondly, a definitive elucidation of the precise molecular target(s) within the fungal respiratory chain for **ticlatone** and its derivatives is crucial. Finally, structure-activity

relationship (SAR) studies could be expanded to optimize the antifungal potency and selectivity of this class of compounds, paving the way for the development of new and effective treatments for fungal infections. The lack of publicly available clinical trial data for **ticlatone** underscores the challenges in drug development and the importance of transparent data sharing to the scientific community.

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## References

- 1. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
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